3-Chloro-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13Cl2N and a molecular weight of 158.07 g/mol. It is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other organic compounds. This compound is known for its role as a proton donor, which facilitates various chemical reactions.
Synthetic Routes and Reaction Conditions:
Route 1: One common method for synthesizing this compound involves the reaction of 1,3-dichloropropane with dimethylamine.
Route 2: Another method involves the addition of dimethylamine to allyl alcohol, followed by chlorination using thionyl chloride to yield the desired product.
Industrial Production Methods:
- Industrial production of this compound often employs large-scale reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The reaction mixture is typically cooled and neutralized before the product is isolated and purified .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Proton Donation: As a proton donor, this compound can facilitate various reactions by donating a proton to the substrate molecule, forming an anion that can react further.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in polar solvents such as water or alcohols, and may require heating to accelerate the reaction.
Major Products:
- The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield a secondary or tertiary amine, while reaction with an alcohol can produce an ether.
Scientific Research Applications
3-Chloro-2,2-dimethylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including amides, esters, and peptides.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, particularly those with anti-inflammatory and antibiotic properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The primary mechanism of action for 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride involves proton donation. By donating a proton to the substrate molecule, it causes the substrate to become deprotonated, forming an anion. This anion can then react with other molecules to form new products. This mechanism is particularly useful in catalyzing organic reactions and facilitating the formation of complex molecules.
Comparison with Similar Compounds
3-Dimethylaminopropyl chloride hydrochloride: This compound is structurally similar and also used in organic synthesis.
2-Chloro-N,N-dimethylethylamine hydrochloride: Another similar compound used in various chemical reactions.
Uniqueness:
- 3-Chloro-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific structure, which allows it to act as an effective proton donor in various chemical reactions. Its stability and ability to facilitate asymmetric synthesis reactions make it particularly valuable in organic chemistry.
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(2,3-6)4-7;/h3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRVURXEKPLDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-46-6 | |
Record name | 3-chloro-2,2-dimethylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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